molecular formula C14H24Cl2N2 B11796363 N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride

Cat. No.: B11796363
M. Wt: 291.3 g/mol
InChI Key: BTKXFLPFJFDHEX-UHFFFAOYSA-N
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Description

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the asymmetric 1,3-dipolar cycloaddition of methyl N-benzylideneglycinates with electron-deficient alkenes, catalyzed by a copper(I)/ClickFerrophos complex. This reaction yields exo-2,4,5-trisubstituted and 2,3,4,5-substituted pyrrolidines with high diastereo- and enantioselectivities .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cycloaddition reactions, optimized for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and stereochemistry. This interaction can modulate biological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-(pyrrolidin-3-yl)propan-2-amine dihydrochloride is unique due to its specific structure, which combines a pyrrolidine ring with a benzyl group and a propan-2-amine moiety. This unique combination enhances its potential for biological activity and therapeutic applications.

Properties

Molecular Formula

C14H24Cl2N2

Molecular Weight

291.3 g/mol

IUPAC Name

N-benzyl-2-pyrrolidin-3-ylpropan-2-amine;dihydrochloride

InChI

InChI=1S/C14H22N2.2ClH/c1-14(2,13-8-9-15-11-13)16-10-12-6-4-3-5-7-12;;/h3-7,13,15-16H,8-11H2,1-2H3;2*1H

InChI Key

BTKXFLPFJFDHEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCNC1)NCC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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